Cas no 111516-02-0 (sodium,[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(4-carboxybutanoylamino)ethyl phosphate)
![sodium,[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(4-carboxybutanoylamino)ethyl phosphate structure](https://de.kuujia.com/scimg/cas/111516-02-0x500.png)
111516-02-0 structure
Produktname:sodium,[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(4-carboxybutanoylamino)ethyl phosphate
sodium,[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(4-carboxybutanoylamino)ethyl phosphate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- sodium,[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(4-carboxybutanoylamino)ethyl phosphate
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt)
- 18:1 GLUTARYL PE
- Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(4-carboxybutanamido)ethyl phosphate
- Dope-ga, sodium salt
- 0MYJ4OAR51
- UNII-0MYJ4OAR51
- DTXSID00677170
- 18:1 Glutaryl pe, sodium salt
- L-alpha-Dioleoyl phosphatidylethanolamine-N-glutaryl, sodium salt
- 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl, sodium salt
- 111516-02-0
- 9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoic acid, 10-hydroxy-5,16-dioxo-13-((1-oxo-9-octadecenyl)oxy)-, 10-oxide, monosodium salt, (R-(Z,Z))-
- N-GLUTARYL-1,2-DIOLEOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE SODIUM
- 18:1 Glutaryl PE, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt), chloroform
- N-Glutaryl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, sodium salt
- L-.ALPHA.-DIOLEOYL PHOSPHATIDYLETHANOLAMINE-N-GLUTARYL, SODIUM SALT
- sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(4-carboxybutanoylamino)ethyl phosphate
-
- MDL: MFCD03423577
- Inchi: InChI=1S/C46H84NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-45(51)55-40-42(41-57-59(53,54)56-39-38-47-43(48)34-33-35-44(49)50)58-46(52)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,42H,3-16,21-41H2,1-2H3,(H,47,48)(H,49,50)(H,53,54);/q;+1/p-1/b19-17-,20-18-;/t42-;/m1./s1
- InChI-Schlüssel: SUVWNFLYXKTNQV-IEONMYGQSA-M
- Lächelt: CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN=C(CCCC(=O)O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Berechnete Eigenschaften
- Genaue Masse: 879.56014374g/mol
- Monoisotopenmasse: 879.56014374g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 12
- Schwere Atomanzahl: 60
- Anzahl drehbarer Bindungen: 46
- Komplexität: 1150
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 2
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 178Ų
Experimentelle Eigenschaften
- Farbe/Form: 10 mg/mL (870242C-25mg)
25 mg/mL (870242C-200mg)
sodium,[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(4-carboxybutanoylamino)ethyl phosphate Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:UN 1888 6.1 / PGIII
- Lagerzustand:−20°C
sodium,[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(4-carboxybutanoylamino)ethyl phosphate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D922804-25mg |
DOPE-GA |
111516-02-0 | 99% | 25mg |
¥917.10 | 2022-01-13 | |
A2B Chem LLC | AE18291-100mg |
1,2-dioleoyl-sn-glycero-3-phosphoethanolaMine-N-(glutaryl) (sodiuM salt) |
111516-02-0 | >99% | 100mg |
$1491.00 | 2024-04-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 870242C-25MG |
18:1 Glutaryl PE |
111516-02-0 | 25mg |
¥1644.53 | 2023-11-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 870242C-200MG |
18:1 Glutaryl PE |
111516-02-0 | 1,2-dioleoyl- | 200MG |
4788.67 | 2021-05-14 | |
Aaron | AR008ZLR-25mg |
1,2-dioleoyl-sn-glycero-3-phosphoethanolaMine-N-(glutaryl) (sodiuM salt) |
111516-02-0 | 25mg |
$322.00 | 2023-12-16 | ||
A2B Chem LLC | AE18291-25mg |
1,2-dioleoyl-sn-glycero-3-phosphoethanolaMine-N-(glutaryl) (sodiuM salt) |
111516-02-0 | >99% | 25mg |
$449.00 | 2024-04-20 |
sodium,[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(4-carboxybutanoylamino)ethyl phosphate Verwandte Literatur
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
111516-02-0 (sodium,[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(4-carboxybutanoylamino)ethyl phosphate) Verwandte Produkte
- 2172142-57-1(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)pentanamidoacetic acid)
- 1184431-23-9([(4-methyl-1,3-thiazol-5-yl)methyl][(oxolan-2-yl)methyl]amine)
- 1267033-23-7(1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carbaldehyde)
- 2680708-68-1(tert-butyl N-[2-(2,2-dichlorocyclopropyl)ethyl]carbamate)
- 2227738-55-6((1R)-3-amino-1-(4-bromo-3-methylphenyl)propan-1-ol)
- 2035003-74-6((2E)-3-(2-chlorophenyl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}prop-2-en-1-one)
- 126833-10-1(2,2,5-Trimethylcyclohexane-1,3-dione)
- 38185-54-5(6-Bromo-5-chloronicotinic Acid)
- 1209369-76-5(3(4H)-Quinazolinepropanamide, N-[[5-(4-methylphenyl)-3-isoxazolyl]methyl]-4-oxo-)
- 2137952-42-0(3-[(2,2-Difluoropropyl)(methyl)amino]-2,2-difluoropropanoic acid)
Empfohlene Lieferanten
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
